Hexahydro-[1,3]dioxolo[4,5-C]pyrrole
Description
Hexahydro-[1,3]dioxolo[4,5-C]pyrrole is a bicyclic organic compound featuring a saturated pyrrolidine ring fused to a 1,3-dioxolane moiety. This structure confers unique stereochemical and electronic properties, making it a versatile intermediate in pharmaceutical synthesis. The compound is frequently functionalized at the pyrrolidine nitrogen or dioxolane oxygen atoms to generate derivatives for drug discovery, such as enzyme inhibitors or radiolabeled probes . Its synthesis often involves azide substitution, acetylation, or protective group strategies, as exemplified in the preparation of intermediates for tunicamycin analogs and glycosylamines .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole |
InChI |
InChI=1S/C5H9NO2/c1-4-5(2-6-1)8-3-7-4/h4-6H,1-3H2 |
InChI Key |
MDBOZMACAZGNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)OCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Hexahydropyrrolo[3,2-c]quinoline
Core Structure: A pyrrolidine ring fused to a quinoline system. Key Differences:
- Synthesized via catalytic multicomponent reactions, contrasting with the azide-based routes used for Hexahydro-[1,3]dioxolo[4,5-C]pyrrole derivatives .
Applications : Demonstrated efficacy as a lead inhibitor in hormone-dependent diseases .
Tetrahydro-[1,3]dioxolo[4,5-c]pyran Derivatives
Core Structure : A tetrahydropyran ring fused to 1,3-dioxolane.
Key Differences :
- Replacement of pyrrolidine with pyran alters solubility and hydrogen-bonding capacity due to the oxygen-rich scaffold.
- Synthesized via Corey’s method for leukotriene intermediates, emphasizing protective group strategies (e.g., 2,2-dimethyl groups) .
Applications : Intermediate in leukotriene B₄ synthesis .
4,5-Disubstituted Pyrrolidinones
Core Structure: Monocyclic pyrrolidine with a ketone group. Key Differences:
- Lack of dioxolane reduces steric hindrance, facilitating easier functionalization at the 4,5-positions .
- Synthesized via stereoselective catalytic methods, enabling rapid generation of enantiopure leads .
Applications : Potent inhibitors of type II 17β-hydroxysteroid dehydrogenase .
Uniflorine (Hexahydro-[1,3]dioxolo[4,5-c]pyran-2-one)
Core Structure : A dioxolane-fused tetrahydropyran with a lactone group.
Key Differences :
- The lactone moiety enhances electrophilicity, critical for covalent binding to antimalarial targets like trehalase .
- Identified via pharmacophore screening, contrasting with the structure-guided synthesis of this compound derivatives .
Applications : Lead compound for α-fucosidase imaging in cancer .
Data Tables
Table 1: Structural and Functional Comparison
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